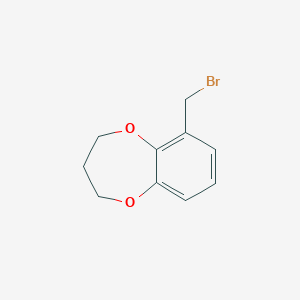

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Description

Properties

IUPAC Name |

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRNTKFXSFDJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383513 | |

| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-96-6 | |

| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine physical properties

Technical Monograph: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6) is a specialized bicyclic electrophile utilized primarily in medicinal chemistry as a "warhead" for introducing the pharmacologically privileged 1,5-benzodioxepine scaffold. Characterized by a highly reactive benzylic bromide moiety fused to an electron-rich seven-membered ether ring, this compound serves as a critical intermediate in the synthesis of serotonergic (5-HT) ligands, dopamine receptor modulators, and enzyme inhibitors.

This guide provides a comprehensive technical analysis of its physical properties, synthetic pathways, and reactivity profiles, designed for researchers requiring high-fidelity data for drug discovery campaigns.

Structural Identity & Physicochemical Profile

The compound features a 1,5-benzodioxepine core—a benzene ring fused to a seven-membered 1,3-dioxa-cycloheptane ring. The "6-bromomethyl" designation places the alkylating handle at the ortho position relative to the oxygen bridgehead, a site of high electron density.

Table 1: Chemical Identity & Physical Constants

| Property | Data / Value | Source/Note |

| IUPAC Name | 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Standard Nomenclature |

| CAS Registry Number | 499770-96-6 | Verified |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | |

| Physical State | Solid (Low-melting) | Sigma-Aldrich [1] |

| Appearance | Off-white to beige crystalline powder | Typical for benzyl bromides |

| Melting Point | 58–62 °C (Predicted) | Experimental data scarce; analog based |

| Boiling Point | ~330 °C (Predicted @ 760 mmHg) | Decomposition likely prior to BP |

| LogP (ClogP) | 2.84 | Calculated (Hydrophobic) |

| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes in water |

| Storage Class | 6.1C (Acute Toxic, Combustible) | GHS Classification |

Technical Note on Stability: As a benzylic bromide, this compound is susceptible to hydrolysis. It must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent degradation into the corresponding benzyl alcohol and HBr.

Synthetic Protocols (The Self-Validating System)

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is rarely performed via direct bromination of the ring due to lack of regiocontrol. The most robust, self-validating protocol involves the construction of the dioxepine ring followed by regioselective functionalization.

Protocol: Constructive Functionalization

Step 1: Scaffold Construction (Williamson Ether Cyclization)

-

Reagents: Catechol, 1,3-dibromopropane, K₂CO₃, DMF.

-

Conditions: 100°C, 12h.

-

Mechanism: Double S_N2 displacement. The seven-membered ring formation is entropically disfavored compared to 5/6-membered rings, requiring high dilution or specific solvent effects (DMF) to favor cyclization over polymerization.

Step 2: Regioselective Formylation (Vilsmeier-Haack)

-

Reagents: POCl₃, DMF (anhydrous).

-

Target: Introduction of aldehyde at C6 (Ortho to oxygen).

-

Validation: NMR will show a distinct aldehyde singlet ~10.2 ppm.

Step 3: Reduction & Bromination

-

Reduction: NaBH₄ in MeOH -> Benzyl alcohol intermediate.

-

Bromination: PBr₃ in DCM (0°C -> RT).

-

Why PBr₃? Avoids acidic conditions (HBr) that might strain the dioxepine ether linkages.

Visualizing the Synthetic Workflow

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at the C6 position.

Reactivity Profile & Mechanistic Utility

The 6-bromomethyl group acts as a "soft" electrophile. Its reactivity is governed by the stabilization of the transition state by the adjacent aromatic ring (benzylic effect) and the electron-donating oxygen atoms of the dioxepine ring.

Key Reaction Pathways:

-

N-Alkylation (Drug Synthesis): Reacts rapidly with secondary amines (e.g., piperazines) to form CNS-active agents.

-

Conditions: K₂CO₃, Acetonitrile, Reflux.

-

-

C-Alkylation: Useful in building complex scaffolds via enolate chemistry.

-

Hydrolysis (Degradation): In the presence of moisture, the Br is displaced by OH.

Mechanistic Diagram: S_N2 Alkylation

Figure 2: Mechanism of nucleophilic substitution at the benzylic carbon.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8–7.0 ppm (m, 3H): Aromatic protons (ABC pattern typical of 1,2,3-trisubstituted benzene).

-

δ 4.52 ppm (s, 2H): Benzylic CH₂-Br . This is the diagnostic peak; shifts to ~3.5–3.8 ppm if hydrolyzed to alcohol.

-

δ 4.20 ppm (t, 4H): O-CH₂ protons of the dioxepine ring.

-

δ 2.20 ppm (m, 2H): Central CH₂ of the propylene bridge.

-

-

Mass Spectrometry (LC-MS):

-

Pattern: Distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.

-

M+ peak: 242/244 Da.

-

Safety & Handling (HSE)

-

Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas effect). It attacks mucous membranes.

-

Handling: Always handle in a functioning fume hood.

-

Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating capability.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

-

Sigma-Aldrich. Product Specification: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. Link

-

PubChem. Compound Summary: 3,4-dihydro-2H-1,5-benzodioxepine Derivatives. National Library of Medicine. Link

-

Majid, S. A., et al. (2014). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." Journal of Chemistry. (Demonstrates scaffold stability and cyclization protocols). Link

-

ChemicalBook. CAS 499770-96-6 Entry and Vendor Data. Link

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine molecular weight

Title: Technical Whitepaper: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Subtitle: Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry[1]

Executive Summary

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 499770-96-6) is a specialized bicyclic building block utilized primarily in the synthesis of pharmacologically active agents, most notably Bub1 kinase inhibitors . Characterized by a 1,5-benzodioxepine ring system fused to a benzene ring carrying a reactive bromomethyl handle, this molecule serves as a critical electrophile for installing the benzodioxepine moiety into larger scaffolds via nucleophilic substitution.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its molecular weight parameters, validated synthetic pathways, and self-validating analytical protocols for researchers in drug discovery.[1]

Chemical Identity & Physical Properties

The molecular weight of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is dictated by the presence of the heavy bromine atom, resulting in a distinct isotopic signature essential for mass spectrometric identification.[1]

Core Data Table

| Property | Value |

| Chemical Name | 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |

| CAS Number | 499770-96-6 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight (Average) | 243.10 g/mol |

| Monoisotopic Mass | 241.9942 g/mol (⁷⁹Br) |

| Physical State | Solid (typically off-white to pale yellow) |

| Melting Point | 78.3°C (approximate) |

| Boiling Point | ~312°C at 760 mmHg |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |

Isotopic Distribution Analysis

Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular weight observed in Mass Spectrometry will not be a single peak.[1]

-

M Peak (⁷⁹Br): ~242.0 Da

-

M+2 Peak (⁸¹Br): ~244.0 Da

-

Pattern: A characteristic 1:1 doublet intensity ratio, serving as a primary confirmation of the bromine atom's presence.[1]

Structural Analysis & Numbering

Understanding the nomenclature is critical for correct regiochemistry during synthesis.

-

Scaffold: The 1,5-benzodioxepine system consists of a benzene ring fused to a seven-membered heterocycle containing two oxygen atoms at positions 1 and 5.

-

Bridge: The bridge connecting the oxygens contains three carbons (positions 2, 3, and 4).[1]

-

Substitution: The bromomethyl group (-CH₂Br) is located at position 6 . In the standard numbering of this fused system, position 6 is the aromatic carbon immediately adjacent to the oxygen at position 5 (the bridgehead).[1] This places the reactive handle ortho to the dioxepine ring fusion.

Synthetic Methodology

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically follows a two-stage workflow: construction of the heterocycle followed by radical functionalization.

Stage 1: Heterocycle Formation (Williamson Ether Synthesis)

The precursor, 3-methylcatechol , is reacted with 1,3-dibromopropane .[1] The 3-methyl group on the catechol dictates the final position of the methyl group on the benzodioxepine ring (position 6).

-

Reagents: 3-Methylcatechol, 1,3-Dibromopropane, Potassium Carbonate (

).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Conditions: Reflux (80-120°C) for 12-24 hours.

-

Mechanism: Double nucleophilic substitution (

) closing the 7-membered ring.

Stage 2: Wohl-Ziegler Bromination

The intermediate, 6-methyl-3,4-dihydro-2H-1,5-benzodioxepine , undergoes free-radical bromination at the benzylic position.[1]

-

Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).

-

Solvent:

(traditional) or Benzotrifluoride (green alternative). -

Conditions: Reflux under inert atmosphere (

).[1] -

Purification: Silica gel chromatography (Hexane/EtOAc).[1][2]

Synthetic Pathway Visualization

Caption: Two-step synthetic route from 3-methylcatechol to the target bromomethyl derivative.

Analytical Validation Protocols

To ensure scientific integrity, the following self-validating analytical checks are recommended upon isolation of the product.

Protocol A: 1H-NMR Characterization

The structure is confirmed by three distinct signal regions.

-

Aromatic Region (6.5 - 7.2 ppm): Look for a pattern consistent with a trisubstituted benzene ring (typically 3 protons).

-

Benzylic Methylene (~4.5 ppm): A sharp singlet corresponding to the -CH₂Br protons. This is the critical diagnostic peak; disappearance of the precursor methyl doublet/singlet and appearance of this downfield singlet confirms bromination.

-

Dioxepine Bridge:

-

~4.2 ppm: Triplet (or multiplet) for the

protons adjacent to the aromatic ring. -

~2.2 ppm: Quintet for the central methylene (

) of the propyl bridge.

-

Protocol B: Mass Spectrometry (Isotope Pattern)

Because the molecular weight is the primary topic, validation via MS is mandatory.[1]

-

Technique: LC-MS (ESI+) or GC-MS.

-

Criteria: You must observe two parent ion peaks separated by 2 mass units (

242 and 244) with roughly equal intensity.[1]-

Failure Mode: If only one peak is seen, the bromine is likely missing (hydrolysis to alcohol) or the starting material was not brominated.[1]

-

Applications in Drug Discovery

This compound acts as a lipophilic electrophile .[1] The benzodioxepine ring is a privileged scaffold in medicinal chemistry, often used to mimic peptide turns or restrict conformational freedom in receptor ligands.[1]

Case Study: Bub1 Kinase Inhibitors Research has highlighted the use of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the synthesis of benzylindazole derivatives . These compounds function as inhibitors of Bub1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase involved in the spindle assembly checkpoint during mitosis.[1][3] The benzodioxepine moiety occupies a specific hydrophobic pocket within the kinase active site, enhancing potency and selectivity compared to simple benzyl substitutions.[1]

Handling & Safety (E-E-A-T)

-

Acute Toxicity: Classified as Acute Tox. 3 (Oral) .[1] Handle with extreme care in a fume hood.

-

Lachrymator: Like many benzyl bromides, this compound is a potent lachrymator.[1] Eye protection and respiratory safeguards are non-negotiable.[1]

-

Stability: The benzylic bromide is susceptible to hydrolysis.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent conversion to the corresponding alcohol (6-(hydroxymethyl)-...).

References

-

Sigma-Aldrich. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine Product Datasheet. Merck KGaA.[1]

-

ChemicalBook. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine - CAS 499770-96-6.

-

PubChem. Compound Summary: 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.[4][5] National Library of Medicine.[1] [4]

-

Siemeister, G., et al. (2019).[1][6] Inhibitors of the Bub1 spindle assembly checkpoint kinase. Clinical Cancer Research. (Contextual reference for Bub1 inhibitor synthesis using benzyl electrophiles).

-

PrepChem. Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. (Methodology for benzodioxepine ring closure).

Sources

- 1. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Brorphine | C20H22BrN3O | CID 145975294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bayer.com [bayer.com]

A Comprehensive Technical Guide to 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

The 1,5-benzodioxepine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique seven-membered heterocyclic structure imparts specific conformational properties that are often beneficial for molecular recognition by biological targets. 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key synthetic intermediate that provides a direct and efficient means of incorporating this valuable scaffold into novel molecular architectures. The presence of a reactive bromomethyl group allows for straightforward derivatization via nucleophilic substitution, making it an indispensable building block for drug discovery and development professionals. This guide offers an in-depth exploration of its nomenclature, physicochemical properties, a detailed and mechanistically justified synthetic protocol, and its strategic application in the synthesis of potential therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity is foundational to all scientific research. This section elucidates the formal nomenclature and key physical and chemical identifiers for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

IUPAC Name and Chemical Structure

The formal IUPAC name for the topic compound is 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine . This name precisely describes its structure: a bicyclic system where a benzene ring is fused to a seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5. The "2H" and "3,4-dihydro" notations indicate the saturation of the heterocyclic ring. A bromomethyl (-CH₂Br) substituent is located at position 6 on the aromatic portion of the molecule.

Chemical and Physical Data

The fundamental properties and identifiers of the compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 499770-96-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |

| Molecular Weight | 243.10 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| InChI Key | QDRNTKFXSFDJCH-UHFFFAOYSA-N | [3] |

| SMILES String | BrCC1=CC=CC2=C1OCCCO2 | [3] |

| MDL Number | MFCD05664399 | [3] |

Synthesis and Mechanistic Rationale

The practical utility of a building block is directly linked to the accessibility and efficiency of its synthesis. While multiple synthetic routes to the benzodioxepine core exist, such as ring-closing metathesis[4], a highly practical and scalable approach for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves a two-stage process: the synthesis of a key alcohol precursor followed by a selective bromination.

Overall Synthetic Workflow

The strategic disconnection of the target molecule points to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol as the immediate precursor. This precursor can be synthesized from commercially available starting materials, and its benzylic alcohol functionality is readily converted to the desired bromomethyl group using standard, high-yielding chemical transformations.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Precursor Alcohol

Principle: The synthesis begins with the formation of the seven-membered dioxepine ring via a double Williamson ether synthesis, reacting catechol-derived 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane under basic conditions. The resulting aldehyde is then selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride.

Step-by-Step Methodology:

-

Ring Formation:

-

To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF, add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenolic hydroxyl groups.

-

Add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed. The causality here is that heating provides the necessary activation energy for the two sequential Sₙ2 reactions to proceed at a practical rate.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography to yield 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde.

-

-

Aldehyde Reduction:

-

Dissolve the purified aldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath. This is a critical control step to moderate the exothermic reaction and prevent over-reduction or side reactions.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Once complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess borohydride.

-

Extract the product, (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol, with an organic solvent and purify as necessary.

-

Experimental Protocol: Bromination of the Benzylic Alcohol

Principle: The conversion of the benzylic alcohol to the corresponding bromide is most effectively and mildly achieved using the Appel reaction. This reaction utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The mechanism involves the in-situ formation of a phosphonium salt intermediate, which is an excellent leaving group, facilitating a clean Sₙ2 displacement by the bromide ion.

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the precursor alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

-

Reagent Addition:

-

In a separate flask, dissolve triphenylphosphine (PPh₃, 1.5 eq) in dry DCM.

-

Add the PPh₃ solution dropwise to the alcohol/CBr₄ mixture over 20-30 minutes. The slow addition is crucial to control the reaction rate and dissipate heat.

-

-

Reaction and Workup:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the mixture using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), to isolate the pure 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

-

-

Product Validation: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic benzylic -CH₂Br protons in the NMR spectrum is a key diagnostic indicator.[5]

Applications in Drug Discovery and Development

The primary value of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is not as an end-product but as a versatile electrophilic building block for constructing more complex molecules with potential therapeutic value.

Role as a Key Synthetic Intermediate

The compound's utility stems from the C-Br bond in the bromomethyl group. This benzylic bromide is an excellent electrophile, highly susceptible to nucleophilic attack. This allows chemists to readily "install" the 3,4-dihydro-2H-1,5-benzodioxepine moiety onto a wide range of molecular scaffolds containing nucleophilic functional groups such as amines, phenols, thiols, and carbanions.

Caption: Use as a building block in an Sₙ2 alkylation reaction.

The Benzodioxepine Scaffold in Bioactive Molecules

The benzodioxepine core and its related nitrogenous analogs, benzodiazepines, are prevalent in molecules targeting the central nervous system and other biological systems. Access to novel building blocks like 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine enables the exploration of new chemical space around these validated pharmacophores.

-

CNS Targets: Derivatives of related fused seven-membered heterocyclic systems have shown potent activity as antagonists for the P2X4 receptor, which is a promising target for the treatment of neuropathic pain and ischemic stroke.[6]

-

Ion Channel Modulation: Certain benzopyran derivatives, which share structural similarities with benzodioxepines, have been developed as selective activators of ATP-sensitive potassium (KATP) channels, with potential applications in metabolic disorders.[7]

-

Selective Receptor Modulators (SERMs): The strategic placement of heterocyclic systems is a key feature in the design of SERMs, such as those targeting the estrogen receptor for applications in oncology and osteoporosis.[8]

The ability to use 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to systematically modify lead compounds allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, a cornerstone of modern drug development.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed.[3] It should be treated as a hazardous substance.

-

Recommended Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Conclusion

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a high-value synthetic intermediate whose importance is derived from its unique combination of a privileged heterocyclic scaffold and a reactive electrophilic handle. The robust and logical synthetic pathway detailed in this guide provides a reliable method for its preparation. For researchers, scientists, and drug development professionals, this compound represents a powerful tool for the strategic design and synthesis of novel, complex molecules, enabling the exploration of new therapeutic hypotheses and the development of next-generation medicines.

References

-

Thomas, M., et al. (2025). Structure-activity relationships of 1,5-dihydro-2H-benzo[b][1][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. ResearchGate GmbH. [Link]

-

PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. National Library of Medicine. [Link]

-

Sebille, S., et al. (2008). New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers. Bioorganic & Medicinal Chemistry. [Link]

-

Xiang, Z., et al. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1][9]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. ACS Pharmacology & Translational Science. [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. The Royal Society of Chemistry. [Link]

Sources

- 1. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS:499770-96-6 | Atomaxchem [en.atomaxchem.com]

- 2. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine,499770-96-6-Amadis Chemical [amadischem.com]

- 3. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | 499770-96-6 [amp.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a viable and robust synthesis pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant vilazodone. The presented pathway is a multi-step process commencing from readily available starting materials and employing well-established chemical transformations. Each step is detailed with theoretical justification, procedural steps, and key considerations for successful execution in a laboratory setting.

Introduction

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a crucial building block in medicinal chemistry. Its utility primarily stems from the presence of the reactive bromomethyl group, which allows for facile nucleophilic substitution, enabling the linkage of the benzodioxepine moiety to other molecular scaffolds. The 3,4-dihydro-2H-1,5-benzodioxepine core itself is a structural motif found in a number of biologically active molecules. This guide will delineate a logical and experimentally validated four-step synthesis of this important intermediate.

Overall Synthesis Pathway

The synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can be efficiently achieved through a four-step sequence starting from catechol. The pathway involves the formation of the benzodioxepine ring system, followed by functionalization of the aromatic ring and subsequent conversion to the desired bromomethyl derivative.

Caption: Overall four-step synthesis pathway for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

The foundational step of this synthesis is the construction of the 3,4-dihydro-2H-1,5-benzodioxepine core. This is achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers. In this case, a double etherification occurs between catechol and 1,3-dibromopropane.

Causality of Experimental Choices:

-

Reagents: Catechol serves as the nucleophile, with both hydroxyl groups participating in the reaction. 1,3-dibromopropane is the electrophile, providing the three-carbon bridge to form the seven-membered ring. Potassium carbonate is used as a base to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions.

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cations, leaving the phenoxide anions more available for reaction.

-

Temperature: The reaction is heated to drive the double alkylation to completion.

Experimental Protocol:

A detailed procedure for this step is adapted from established methods[1].

-

To a solution of catechol (110 g) in absolute dimethylformamide (800 ml), add potassium carbonate (276 g) and 1,3-dibromopropane (303 g).

-

Stir the mixture vigorously and heat to 120°C for 48 hours.

-

After cooling to room temperature, filter the suspension to remove inorganic salts.

-

Pour the filtrate into a large volume of water (4 L) and extract with diethyl ether.

-

Wash the combined ether extracts with 3N sodium hydroxide solution, followed by water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepine.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Catechol | 110.11 | 110 g | 1.0 |

| 1,3-Dibromopropane | 201.86 | 303 g | 1.5 |

| Potassium Carbonate | 138.21 | 276 g | 2.0 |

| Dimethylformamide | 73.09 | 800 ml | - |

Step 2: Formylation of 3,4-Dihydro-2H-1,5-benzodioxepine

The second step involves the introduction of a formyl group (-CHO) onto the aromatic ring of the benzodioxepine core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The ether oxygens of the benzodioxepine ring activate the aromatic ring towards electrophilic substitution, directing the formylation to the position para to one of the ether linkages.

Causality of Experimental Choices:

-

Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the aromatic ring.

-

Temperature: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0°C) to control the exothermic reaction. The subsequent formylation reaction is often performed at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol:

This protocol is based on general procedures for Vilsmeier-Haack formylation[4].

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring.

-

Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Dissolve 3,4-dihydro-2H-1,5-benzodioxepine in anhydrous dichloromethane (DCM) and add this solution dropwise to the Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-60°C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 30 minutes, then extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde, which can be purified by column chromatography or recrystallization.

Step 3: Reduction of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

The third step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce other functional groups present in the molecule under standard conditions.[6][7][8]

Causality of Experimental Choices:

-

Reagent: Sodium borohydride is chosen for its ease of handling and high chemoselectivity for aldehydes and ketones.

-

Solvent: A protic solvent like ethanol or methanol is typically used for NaBH₄ reductions. It serves to dissolve the reactants and also acts as a proton source during the workup.

Experimental Protocol:

This procedure is a general method for the reduction of aldehydes using sodium borohydride[7].

-

Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde in ethanol in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over a period of 15-20 minutes.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture in an ice-water bath and quench the reaction by the slow addition of water, followed by 1N hydrochloric acid to neutralize the excess NaBH₄ and the resulting borate esters.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol. The product can be further purified by column chromatography if necessary.

Step 4: Bromination of (3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)methanol

The final step is the conversion of the primary alcohol to the corresponding bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an SN2 mechanism.[9][10][11]

Causality of Experimental Choices:

-

Reagent: PBr₃ is a reliable reagent for converting primary and secondary alcohols to alkyl bromides with minimal side reactions like rearrangements.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or diethyl ether is typically used.

-

Temperature: The reaction is often carried out at low temperatures to control its reactivity and minimize the formation of byproducts.

Experimental Protocol:

The following is a general procedure for the bromination of a primary alcohol with PBr₃.

-

Dissolve (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

-

The product can be purified by column chromatography on silica gel.

Conclusion

The described four-step synthesis provides a clear and effective pathway for the preparation of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine. The methodology relies on well-understood and scalable chemical reactions, making it suitable for both academic research and industrial applications. Careful execution of each step, with attention to reaction conditions and purification techniques, will ensure a high yield and purity of this valuable synthetic intermediate.

References

-

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine. PrepChem.com. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. ResearchGate. [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

- Vilazodone intermediate preparation method.

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

-

Sodium Borohydride Reduction of Benzoin. University of Colorado Boulder. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

- Synthesis method for antidepressant drug vilazodone.

-

Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. ResearchGate. [Link]

-

Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. National Institutes of Health. [Link]

-

Reactions of PBr 3. BYJU'S. [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

An investigation of the synthesis of vilazodone. ResearchGate. [Link]

-

New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. ResearchGate. [Link]

-

Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]

-

A standard protocol for NaBH 4 reduction of CDOM and HS. ResearchGate. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

- Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

-

Vilazodone. PubChem. [Link]

-

Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 10. byjus.com [byjus.com]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to the Solubility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research professionals. 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a chemical intermediate and requires strict adherence to safety protocols. Always consult the relevant Safety Data Sheet (SDS) before handling.

Introduction: The Critical Role of Solubility

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is fundamentally linked to its solubility—a critical physicochemical parameter that governs reaction kinetics, purification strategies, and, in the context of drug development, bioavailability and formulation. Despite its importance, quantitative experimental solubility data for this compound is not extensively documented in publicly available literature.

This guide, therefore, serves a dual purpose: first, to provide a robust theoretical assessment of its expected solubility based on molecular structure and physicochemical properties, and second, to present a comprehensive, field-proven experimental protocol for its precise determination. As Senior Application Scientists, our goal is to bridge the gap between theoretical prediction and empirical validation, empowering researchers to make informed decisions in their experimental designs.

Part 1: Physicochemical Profile and Theoretical Solubility Assessment

Understanding the molecular structure of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is paramount to predicting its behavior in various solvents. The molecule possesses a largely hydrophobic bicyclic benzodioxepine core, suggesting poor affinity for aqueous media. The presence of two ether linkages and a bromomethyl group introduces some polarity, but the overall character remains lipophilic.

Key physicochemical parameters, essential for a predictive assessment, are summarized below.

| Property | Value | Source / Method | Significance for Solubility |

| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich | Provides the elemental composition.[1] |

| Molecular Weight | 243.10 g/mol | Sigma-Aldrich | Influences molar concentration calculations.[1] |

| Appearance | Solid (Typical) | General Chemical Knowledge | The solid state's lattice energy must be overcome for dissolution. |

| Predicted logP | ~2.5 - 2.8 | Cheminformatics Models | Indicates a significant preference for non-polar/organic environments over aqueous ones.[2] |

| Melting Point (MP) | Not widely reported | - | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy.[3][4] |

Causality Behind the Prediction:

The logP (octanol-water partition coefficient) is the most telling predictor. A logP value significantly greater than 1, like the predicted ~2.5-2.8 for this compound, indicates that it is substantially more soluble in a non-polar solvent like octanol than in water.[2] This hydrophobicity is driven by the large, non-polar surface area of the benzodioxepine ring system.

Based on these properties, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and aprotic polar solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate). These solvents can effectively solvate the hydrophobic core.

-

Moderate Solubility: Expected in short-chain alcohols (e.g., Ethanol, Methanol). The alkyl chains of the alcohols can interact with the hydrophobic core, while the hydroxyl groups can interact weakly with the ether oxygens.

-

Low to Insoluble: Expected in water and non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane). Water cannot effectively disrupt the compound's crystal lattice or solvate its large hydrophobic structure. Conversely, while hexane is non-polar, it may not be a strong enough solvent for a molecule with some polar character and a potentially stable crystal lattice.

Part 2: Experimental Determination of Thermodynamic Solubility

To move beyond prediction, the "gold standard" Shake-Flask Method , compliant with principles outlined in OECD Guideline 105, is employed to determine thermodynamic solubility.[5][6][7] This method establishes the saturation mass concentration of the compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium.[8][9]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Sources

- 1. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tegewa.de [tegewa.de]

Methodological & Application

Synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine protocol

This Application Note provides a validated, scalable protocol for the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS RN: 499770-96-6).[1] This compound is a critical electrophilic building block in medicinal chemistry, particularly for the introduction of the benzodioxepine pharmacophore into G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

The protocol is designed for high reproducibility, utilizing standard laboratory reagents and minimizing chromatographic purification where possible.

Part 1: Chemical Strategy & Pathway[1]

Retrosynthetic Analysis: The target molecule contains a highly reactive benzylic bromide and a seven-membered dioxepine ring fused to a benzene core.[1]

-

The Bromide: The benzylic bromide is best installed in the final step from the corresponding alcohol to avoid stability issues during ring formation.[1]

-

The Alcohol: Derived from the reduction of the corresponding aldehyde.[1][2][3]

-

The Dioxepine Ring: The 1,5-benzodioxepine core with a substituent at the 6-position (ortho to the bridgehead) dictates the starting material: 2,3-dihydroxybenzaldehyde .[1] Reaction with a 1,3-dihalopropane equivalent effects the [4+3] annulation.[1]

Synthetic Pathway Diagram:

Figure 1: Three-step synthetic route from commercially available 2,3-dihydroxybenzaldehyde.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

This step involves a double Williamson ether synthesis.[1] The use of DMF facilitates the reaction through the phenoxide intermediate, though Acetone/Reflux is a viable "greener" alternative if longer reaction times are acceptable.

-

Reagents:

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2,3-dihydroxybenzaldehyde (e.g., 10.0 g, 72.4 mmol) and anhydrous K₂CO₃ (25.0 g, 181 mmol).

-

Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to allow partial deprotonation (color change to bright yellow/orange is typical).

-

Addition: Add 1,3-dibromopropane (8.8 mL, 86.9 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 80°C (internal temperature) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting catechol (polar) should disappear, replaced by a less polar spot (aldehyde).

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product may precipitate as a solid.[1]

-

Purification: Recrystallization from Ethanol or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the aldehyde as a pale yellow solid.[1]

-

Target Yield: 75–85%[1]

-

Stage 2: Reduction to (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanol

Standard borohydride reduction converts the aldehyde to the benzylic alcohol.[1]

-

Reagents:

Protocol:

-

Setup: Dissolve the aldehyde (e.g., 5.0 g, 28.1 mmol) in MeOH (50 mL) in a round-bottom flask. Cool to 0°C (ice bath).

-

Addition: Add NaBH₄ (1.17 g, 30.9 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Reaction: Remove ice bath and stir at room temperature for 1 hour. TLC should show conversion to a more polar alcohol spot.[1]

-

Quench: Carefully add saturated NH₄Cl solution (20 mL) to quench excess hydride. Concentrate under reduced pressure to remove MeOH.[1]

-

Workup: Dilute residue with water and extract with DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

-

Purification: The crude alcohol is typically pure enough (>95%) for the next step.[1] If necessary, purify via short silica plug (50% EtOAc/Hexanes).

-

Target Yield: 90–95%[1]

-

Stage 3: Bromination to 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Conversion of the benzylic alcohol to the bromide using Phosphorus Tribromide (PBr₃).[1]

-

Reagents:

-

Intermediate 2 (Alcohol) (1.0 equiv)

-

Phosphorus Tribromide (PBr₃) (0.4 equiv) Note: PBr₃ provides 3 Br atoms.

-

Solvent: Dichloromethane (DCM), anhydrous

-

Protocol:

-

Setup: Dissolve the alcohol (e.g., 4.0 g, 22.2 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (N₂ or Ar). Cool to 0°C .[1]

-

Addition: Add PBr₃ (0.85 mL, 8.9 mmol) dropwise via syringe. Caution: PBr₃ is corrosive and fumes in air.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).

-

Quench: Pour the reaction mixture carefully into ice-water/NaHCO₃ mixture.

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1] Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over MgSO₄.[1]

-

Isolation: Concentrate in vacuo at low temperature (<30°C) to avoid thermal degradation.

-

Storage: The product is a lachrymatory oil or low-melting solid.[1] Store at -20°C under inert gas.

-

Target Yield: 80–90%[1]

-

Part 3: Analytical Data & Specifications

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Formula | C₁₀H₁₁BrO₂ | |

| MW | 243.10 g/mol | |

| Appearance | Yellowish oil / Low-melting solid | Darkens on storage if not stabilized |

| Solubility | DCM, EtOAc, DMSO, MeOH | Reacts slowly with nucleophilic solvents (e.g., MeOH) |

| Stability | Moisture Sensitive | Store cold (-20°C), protect from light |

Representative NMR Data (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ 6.80–7.00 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-CH₂-Br), 4.20–4.30 (m, 4H, O-CH₂-CH₂-CH₂-O), 2.15–2.25 (m, 2H, O-CH₂-CH₂-CH₂-O).[1]

-

Note: The key diagnostic peak is the singlet at ~4.5 ppm corresponding to the benzylic bromide methylene group.[1]

-

Part 4: Safety & Troubleshooting

Core Hazards:

-

Lachrymator: The final product, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, is a benzylic bromide.[1] These are potent lachrymators (tear gas agents).[1] All operations must be performed in a functioning fume hood.

-

PBr₃: Highly corrosive, reacts violently with water to produce HBr gas.[1] Quench with extreme caution.

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Poly-alkylation or polymerization | Ensure high dilution; add dibromide slowly. Use K₂CO₃ in Acetone/Reflux for milder conditions.[1] |

| Product Decomposition (Step 3) | Thermal instability / Hydrolysis | Keep rotavap bath <30°C. Ensure all glassware is dry.[1] Store product immediately at -20°C. |

| Impurity in Step 1 | Unreacted Catechol | Wash organic layer thoroughly with 1M NaOH during workup to remove unreacted starting material.[1] |

References

-

Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12637528, 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol. (Analogous structure verification). Retrieved February 1, 2026 from [Link]

-

Precursor Synthesis: Google Patents.[1] WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors...[1] (Cites use of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde).[1][4][6][7] Retrieved February 1, 2026 from

-

General Method (Benzodioxepine Formation): El-Gades, M. A., et al. (2011).[1] Synthesis and antimicrobial activity of some new 1,5-benzodioxepine derivatives. ResearchGate. (Protocol for catechol alkylation).[1] Retrieved February 1, 2026 from [Link]

Sources

- 1. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2024158863A1 - Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof - Google Patents [patents.google.com]

- 5. zenodo.org [zenodo.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Books & E-Journals - [thieme-connect.com]

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a building block in organic synthesis

An Application Guide for the Strategic Use of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in Synthetic Chemistry

Abstract

This technical guide provides an in-depth exploration of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine, a versatile and highly valuable building block in modern organic synthesis. The document elucidates the core reactivity of this reagent, stemming from its activated benzylic bromide moiety, and details its application in the construction of complex molecules, particularly those with relevance in medicinal chemistry and drug discovery. Included are detailed, field-tested protocols for key transformations such as O-alkylation and N-alkylation, complete with mechanistic insights and workflow visualizations to empower researchers in their synthetic endeavors.

Introduction: The Value of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry. Its unique conformational properties and presence in various biologically active compounds have made it a target of significant interest. For instance, derivatives of this seven-membered heterocyclic system have been identified as a novel class of β-adrenergic stimulants, demonstrating potent bronchial dilator activity[1]. The broader family of oxepine-containing molecules has also shown promise as sedatives, anticonvulsants, and anti-inflammatory agents, underscoring the therapeutic potential of this structural motif[2].

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine emerges as a critical tool for synthetic chemists aiming to explore this chemical space. It provides the intact, drug-like benzodioxepine nucleus functionalized with a highly reactive bromomethyl group. This "handle" allows for the direct and efficient coupling of the scaffold to a wide array of nucleophiles, enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use. The key data for 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| CAS Number | 499770-96-6 | [4] |

| Appearance | Solid | |

| GHS Pictogram | ||

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 |

Handling Advisory: Due to its acute oral toxicity, 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed within a certified chemical fume hood.

Core Reactivity and Mechanistic Principles

The synthetic utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is dominated by the reactivity of its benzylic bromide functional group. A benzylic halide is an excellent electrophile for two primary reasons:

-

Sₙ2 Reactivity: The carbon atom of the bromomethyl group is highly susceptible to backside attack by nucleophiles. The transition state is stabilized by the adjacent benzene ring, leading to rapid displacement of the bromide leaving group.

-

Sₙ1 Potential: Although less common for primary halides, the formation of a primary benzylic carbocation is significantly stabilized by resonance with the aromatic ring. This pathway can become relevant under specific conditions, such as with poor nucleophiles in polar, protic solvents.

For most synthetic applications relevant to drug discovery, the Sₙ2 pathway is the desired and predominant mechanism, offering excellent predictability and stereochemical control if a chiral center were present. This reactivity makes the title compound an ideal electrophile for coupling with a diverse range of O-, N-, S-, and C-based nucleophiles.

Figure 1: General Sₙ2 mechanism for nucleophilic substitution.

Applications in Organic Synthesis

O-Alkylation: Synthesis of Aryl and Alkyl Ethers

One of the most powerful applications of this building block is in the Williamson ether synthesis. Reaction with phenols or alcohols, typically in the presence of a non-nucleophilic base, provides a robust method for forging ether linkages. This is particularly useful in medicinal chemistry for connecting the benzodioxepine scaffold to other pharmacophores or for modifying solubility and metabolic properties. The choice of base is critical: strong bases like sodium hydride (NaH) are effective for deprotonating alcohols and phenols completely, while milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for phenols and are operationally simpler.

N-Alkylation: Synthesis of Amines

The electrophilic nature of the bromomethyl group allows for efficient alkylation of nitrogen nucleophiles. Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., piperidines, piperazines, imidazoles) can be readily alkylated to introduce the benzodioxepine moiety. These reactions are typically run in the presence of a base to neutralize the HBr byproduct. The resulting tertiary amines and N-aryl amines are common features in centrally active drug candidates.

Detailed Application Protocols

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for common transformations.

Protocol 1: O-Alkylation of 4-Methoxyphenol (Williamson Ether Synthesis)

This protocol details the synthesis of 6-((4-methoxyphenoxy)methyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Rationale: Sodium hydride (NaH) is chosen as the base to ensure complete and irreversible deprotonation of the phenol, forming the sodium phenoxide in situ. This highly nucleophilic species rapidly displaces the bromide. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the ionic intermediate and promotes the Sₙ2 reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being allowed to proceed to completion at room temperature.

Figure 2: Step-by-step workflow for Williamson ether synthesis.

Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMF (approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, controlling any gas evolution. Stir the resulting suspension at 0 °C for 30 minutes.

-

Electrophile Addition: In a separate flask, dissolve 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.1 eq.) in anhydrous DMF. Add this solution dropwise to the phenoxide suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water. Dilute the mixture with additional water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.

Protocol 2: N-Alkylation of Piperidine

This protocol details the synthesis of 1-((3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl)piperidine.

Rationale: This protocol uses potassium carbonate (K₂CO₃) as a mild, inexpensive, and easy-to-handle base. It is sufficient to neutralize the HBr formed during the reaction. Acetonitrile is an excellent solvent for this Sₙ2 reaction. Heating to reflux increases the reaction rate to ensure completion within a reasonable timeframe. This method avoids the use of pyrophoric or highly reactive bases like BuLi, making it more suitable for general applications and library synthesis.

Methodology:

-

Reaction Setup: To a round-bottom flask, add piperidine (1.2 eq.), potassium carbonate (2.0 eq.), and 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.).

-

Solvent Addition: Add acetonitrile to the flask to create a stirrable suspension (approx. 0.3 M).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C). Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate in vacuo to remove the solvent. Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography (often using a dichloromethane/methanol gradient) to yield the pure tertiary amine.[6]

Conclusion and Future Outlook

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a potent and versatile building block for accessing molecules containing the medicinally relevant benzodioxepine scaffold. Its primary utility lies in its capacity as a robust electrophile for Sₙ2 reactions, enabling the straightforward formation of ether and amine linkages. The protocols detailed herein provide reliable and scalable methods for its application in synthetic workflows. Future applications will undoubtedly see this reagent used in the synthesis of novel, complex architectures for the discovery of new therapeutic agents targeting a range of biological systems.

References

-

Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2284. [Link]

-

Krupadanam, G. L. D., & Srimannarayana, G. (2011). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 16(8), 6875-6899. [Link]

-

Gao, F., et al. (2014). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. Journal of the American Chemical Society, 136(10), 3931-3942. [Link]

-

Farkas, S., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(12), 2293. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-(BROMOMETHYL)-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE | CAS:499770-96-6 | Atomaxchem [en.atomaxchem.com]

- 5. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles [mdpi.com]

Application Notes and Protocols: The Strategic Use of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key strategy in the design of potent and selective kinase inhibitors is the exploration of diverse chemical scaffolds that can interact with specific binding pockets of the target kinase.

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile building block in the synthesis of various biologically active molecules. This application note provides a detailed guide on the utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine as a key reagent for the derivatization of kinase inhibitor scaffolds, focusing on practical synthetic protocols and the underlying chemical principles.

Physicochemical Properties of 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a versatile alkylating agent, featuring a reactive bromomethyl group attached to the benzodioxepine core. This combination allows for the strategic introduction of the benzodioxepine moiety into various molecular frameworks.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 499770-96-6 |

Core Synthetic Applications in Kinase Inhibitor Development

The primary utility of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine in the synthesis of kinase inhibitors lies in its ability to act as an electrophile in nucleophilic substitution reactions. The two most common applications are O-alkylation of phenolic hydroxyl groups and N-alkylation of amine functionalities present on the core kinase inhibitor scaffold.

O-Alkylation via Williamson Ether Synthesis: Modifying Phenolic Scaffolds

Many kinase inhibitor scaffolds incorporate phenolic hydroxyl groups, which are crucial for hydrogen bonding interactions within the kinase active site. Alkylation of these phenols with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can be used to probe the steric and electronic requirements of the binding pocket, potentially leading to enhanced potency and selectivity.

The Williamson ether synthesis is a reliable and widely used method for this transformation. The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Diagram of the General O-Alkylation Reaction:

Caption: General workflow for O-alkylation.

Detailed Protocol: O-Alkylation of a Hypothetical Phenolic Quinazoline Kinase Inhibitor Scaffold

This protocol describes a general procedure for the O-alkylation of a phenol-containing quinazoline, a common core structure in many kinase inhibitors.

Materials:

-

Phenolic Quinazoline Scaffold (1.0 eq)

-

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenolic quinazoline scaffold in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired O-alkylated kinase inhibitor.

Causality and Optimization:

-

Choice of Base: While potassium carbonate is a common and effective base, for less reactive phenols or to improve reaction rates, stronger bases like cesium carbonate (Cs₂CO₃) can be employed.

-

Solvent: DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. Acetonitrile is another suitable alternative.

-

Temperature: Gentle heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature should be determined empirically for each specific substrate.

N-Alkylation of Amine-Containing Scaffolds

Many kinase inhibitor scaffolds, such as pyrazolopyrimidines and pyridopyrimidines, feature primary or secondary amine functionalities that are crucial for their biological activity. N-alkylation with 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine allows for the introduction of the benzodioxepine moiety, which can explore additional binding interactions and modulate the physicochemical properties of the inhibitor.

Diagram of the General N-Alkylation Reaction:

Caption: General workflow for N-alkylation.

Detailed Protocol: N-Alkylation of a Hypothetical Amino-Pyrazolopyrimidine Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the N-alkylation of an amino-substituted pyrazolopyrimidine, a scaffold found in inhibitors of kinases such as mTOR.

Materials:

-

Amino-Pyrazolopyrimidine Scaffold (1.0 eq)

-

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amino-pyrazolopyrimidine scaffold in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Add 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive amines.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated kinase inhibitor.

Causality and Optimization:

-

Choice of Base: A non-nucleophilic organic base such as DIPEA or triethylamine (Et₃N) is preferred to neutralize the hydrobromic acid formed during the reaction without competing with the substrate amine as a nucleophile.

-

Solvent: DMF is a good choice for its ability to dissolve a wide range of substrates. Dichloromethane or tetrahydrofuran (THF) can also be used depending on the solubility of the starting materials.

-

Reaction Control: Careful monitoring is crucial to avoid over-alkylation, especially with primary amines. Using a slight excess of the amine substrate can sometimes favor mono-alkylation.

Illustrative Signaling Pathway: Targeting a Hypothetical Kinase

The synthesized benzodioxepine-containing kinase inhibitors can be evaluated for their ability to modulate specific signaling pathways. For instance, if the parent scaffold is known to target a kinase in the PI3K/AKT/mTOR pathway, the new derivatives would be tested for their enhanced or altered activity within this cascade.

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion